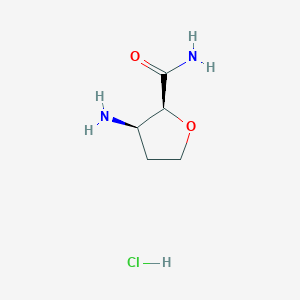

(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride

Description

Properties

IUPAC Name |

(2S,3R)-3-aminooxolane-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-3-1-2-9-4(3)5(7)8;/h3-4H,1-2,6H2,(H2,7,8);1H/t3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFRIFBBGRMOCX-HJXLNUONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@@H]1N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed under optimized conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of biocatalysts and engineered microorganisms can also be explored to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.

Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or as a precursor to bioactive compounds.

Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

- (2S,3R)-3-Methylglutamate

- (2S,3R)-3-Alkylglutamates

- (2S,3R)-3-Alkenylglutamates

Uniqueness

(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Biological Activity

(2S,3R)-3-Aminooxolane-2-carboxamide; hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. Understanding its mechanisms of action, target interactions, and overall effects on biological systems is crucial for its application in therapeutic contexts. This article synthesizes available data on the biological activity of this compound, including biochemical properties, cellular effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2S,3R)-3-Aminooxolane-2-carboxamide; hydrochloride can be represented as follows:

- Molecular Formula : C₅H₈ClN₃O₂

- Molecular Weight : 177.59 g/mol

This compound features an amino group and a carboxamide group, which are significant for its interaction with biological targets.

Target Interactions

(2S,3R)-3-Aminooxolane-2-carboxamide; hydrochloride primarily interacts with specific receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter systems and influence metabolic pathways.

- Cannabinoid Receptors : Some studies suggest that this compound may exhibit activity similar to that of cannabinoids by interacting with CB1 and CB2 receptors, which are involved in various physiological processes including pain sensation and immune response .

Biochemical Pathways

The compound has been shown to influence several biochemical pathways:

- Oxidative Stress Mitigation : It exhibits antioxidant properties that help in reducing oxidative stress in cells.

- Cell Growth Promotion : In vitro studies indicate that it promotes myofiber growth in muscle cells, enhancing ATP production which is critical for cellular energy metabolism .

In Vitro Studies

In vitro experiments have demonstrated the following biological activities:

- Anticancer Activity : The compound has shown inhibitory effects against various cancer cell lines including HepG-2 (liver), Caco-2 (colon), and MCF-7 (breast) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HepG-2 | 15.5 | Inhibition of growth |

| Caco-2 | 12.0 | Induction of apoptosis |

| MCF-7 | 10.5 | Cell cycle arrest |

Pharmacokinetics

The pharmacokinetic profile of (2S,3R)-3-Aminooxolane-2-carboxamide; hydrochloride suggests rapid absorption and distribution within biological systems. Its elimination half-life is yet to be fully characterized but preliminary data indicate a moderate duration of action.

Case Studies

Several case studies have explored the therapeutic potential of (2S,3R)-3-Aminooxolane-2-carboxamide; hydrochloride:

- Case Study on Antidiabetic Effects : A study involving diabetic rat models demonstrated that administration of this compound significantly reduced blood glucose levels by inhibiting α-glucosidase activity with an IC50 value of 292.73 mg/mL. This suggests potential for use in managing diabetes .

- Case Study on Muscle Regeneration : Another case study focused on muscle regeneration post-injury showed that treatment with the compound enhanced recovery rates in animal models by promoting myofiber growth and reducing inflammation .

Q & A

Q. What are the key considerations for synthesizing (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride with high stereochemical purity?

- Methodological Answer : Synthesis of stereochemically pure compounds requires chiral resolution techniques such as asymmetric catalysis or enzymatic resolution. For oxolane derivatives, epoxide ring-opening reactions with chiral amines under controlled pH (e.g., 4–6) can yield specific stereoisomers . Post-synthesis, purity is validated using chiral HPLC or polarimetry, with mobile phases optimized for polar functional groups (e.g., acetonitrile/0.1% TFA in water for HPLC) .

Q. How can the structure and configuration of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride be confirmed?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for spatial correlations) and X-ray crystallography for absolute configuration determination. For example, the 3R configuration can be confirmed via NOESY correlations between the amino group and adjacent protons on the oxolane ring. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carboxamide C=O stretches (~1650 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : Solubility is tested in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method. Stability studies involve incubating the compound at 37°C and analyzing degradation products over 24–72 hours using LC-MS. Hydrochloride salts generally improve aqueous solubility but may hydrolyze in alkaline conditions; pH adjustments (e.g., buffering at pH 4–6) are recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of stereoisomers of 3-Aminooxolane-2-carboxamide derivatives?

- Methodological Answer : Discrepancies often arise from differences in assay conditions or impurity levels. Design comparative studies using enantiomerically pure samples (>99% ee) under standardized protocols (e.g., fixed cell lines, consistent incubation times). For example, (2S,3R) vs. (2R,3S) isomers may show divergent binding affinities to serine hydrolases, which can be quantified via SPR or fluorescence polarization assays .

Q. What strategies are effective for optimizing the metabolic stability of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride in preclinical models?

- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. For oxolane derivatives, common issues include oxidation at the 3-amino position. Strategies include deuterium incorporation at vulnerable C-H bonds or introducing electron-withdrawing groups (e.g., fluorine) to slow CYP450-mediated metabolism .

Q. How do computational models predict the interaction of this compound with biological targets like GABA receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) with receptor structures (e.g., GABA_A PDB: 6X3T). Focus on hydrogen bonding between the carboxamide group and α1-subunit residues (e.g., Asn60) and steric effects from the oxolane ring. Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .

Q. What experimental designs are optimal for studying enantiomer-specific toxicity in vitro?

- Methodological Answer : Use human hepatocyte models (e.g., HepG2) exposed to each enantiomer (10–100 µM) for 48 hours. Assess cytotoxicity via MTT assays, mitochondrial stress (Seahorse XF Analyzer), and reactive metabolite formation (glutathione depletion assays). Compare results to racemic mixtures to identify stereospecific toxicity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.